FW1256

概要

説明

FW1256は、フェニルアナログであり、ゆっくりと放出される硫化水素ドナーです。NF-κB活性を阻害し、細胞アポトーシスを誘導します。

準備方法

FW1256は、フェニルアナログを含む一連の化学反応によって合成されます。正確な合成経路と反応条件は、機密情報であり、公表されていません。 この化合物は、高純度(≥95.0%)で製造され、研究目的のためにさまざまな量で入手可能であることが知られています .

化学反応解析

This compoundは、次のようないくつかの種類の化学反応を起こします。

酸化: this compoundは、特定の条件下で酸化され、さまざまな酸化生成物を生成します。

還元: この化合物は、還元反応を起こすこともありますが、具体的な詳細は広く知られていません。

置換: this compoundは、特にフェニルアナログ構造を含む置換反応に関与することができます。

これらの反応で使用される一般的な試薬および条件には、硫化水素ドナー、酸化剤、および還元剤が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります .

科学研究の用途

This compoundは、次のような幅広い科学研究の用途があります。

化学: さまざまな化学反応で、ゆっくりと放出される硫化水素ドナーとして使用されます。

生物学: 抗炎症効果と細胞アポトーシスを誘導する能力について研究されています。

医学: NF-κB活性を阻害する能力により、がんおよび心血管疾患の治療における潜在的な用途があります。

産業: 新しい治療薬および研究ツールの開発に使用されます .

化学反応の分析

FW1256 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: The compound can also undergo reduction reactions, although specific details are not widely available.

Substitution: this compound can participate in substitution reactions, particularly involving its phenyl analogue structure.

Common reagents and conditions used in these reactions include hydrogen sulfide donors, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .

科学的研究の応用

Anti-Inflammatory Studies

FW1256 has been extensively studied for its anti-inflammatory effects:

- In Vitro Studies : In RAW264.7 macrophages, this compound significantly decreased the production of pro-inflammatory cytokines and mediators such as PGE2 and nitric oxide (NO) .

- In Vivo Studies : Administration of this compound in LPS-treated mice resulted in lower levels of IL-1β, TNFα, nitrate/nitrite, and PGE2, suggesting its potential as a therapeutic agent for inflammatory diseases .

Potential Therapeutic Applications

The implications of this compound extend to potential therapeutic applications:

- Chronic Inflammatory Diseases : Given its ability to modulate inflammatory responses, this compound may be explored as a treatment option for conditions like rheumatoid arthritis and inflammatory bowel disease.

- Cancer Research : The anti-inflammatory properties may also play a role in cancer therapy, where inflammation is a contributing factor to tumor progression.

Case Studies and Research Findings

作用機序

FW1256は、NF-κB活性を阻害し、細胞アポトーシスを誘導することによって効果を発揮します。この化合物は、LPS刺激RAW264.7マクロファージにおける細胞質リン酸化IκBαレベルと核p65レベルを減少させることによって、NF-κBの活性化を減少させます。 これにより、TNF-α、IL-6、およびPGE2などの炎症性サイトカインの産生が減少します .

類似の化合物との比較

This compoundは、ゆっくりと放出される硫化水素特性と強力な抗炎症効果により、ユニークです。類似の化合物には以下が含まれます。

this compoundは、持続的な硫化水素放出を提供する能力により際立っており、外因性硫化水素の生物学的効果とその潜在的な治療用途を研究するための貴重なツールとなっています .

類似化合物との比較

FW1256 is unique due to its slow-releasing hydrogen sulfide properties and potent anti-inflammatory effects. Similar compounds include:

This compound stands out due to its ability to provide sustained hydrogen sulfide release, making it a valuable tool for studying the biological effects of exogenous hydrogen sulfide and its potential therapeutic applications .

生物活性

FW1256 is a novel slow-releasing hydrogen sulfide (H₂S) donor that has garnered attention for its potential therapeutic applications, particularly in the context of inflammatory diseases. This compound is designed to release H₂S in a controlled manner, which has been shown to exert various biological effects, including anti-inflammatory and cytoprotective activities.

The biological activity of this compound is primarily attributed to its ability to release H₂S, a gasotransmitter known for its diverse physiological roles. H₂S plays a critical role in cellular signaling and has been implicated in various biological processes, including inflammation, oxidative stress response, and vascular regulation.

Key Mechanisms

- Inhibition of Inflammatory Cytokines : this compound has been shown to significantly reduce the production of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β in LPS-stimulated macrophages. This effect is mediated through the inhibition of the NF-κB signaling pathway, which is crucial for the transcription of these inflammatory mediators .

- Reduction of Oxidative Stress : The compound also exhibits antioxidative properties by decreasing reactive oxygen species (ROS) levels, thereby preserving cellular redox balance and preventing oxidative damage .

- Cytoprotection : In various studies, this compound demonstrated protective effects against cell death induced by inflammatory stimuli, highlighting its potential utility in treating conditions characterized by excessive inflammation .

In Vitro Studies

In vitro experiments using RAW264.7 macrophages have shown that this compound concentration-dependently decreases the secretion of inflammatory mediators without causing cytotoxicity. Specifically:

- IL-6 : Decreased production observed.

- TNF-α : Significant reduction noted.

- COX-2 and iNOS : Both mRNA and protein levels were inhibited .

In Vivo Studies

Animal studies further corroborate the anti-inflammatory effects of this compound:

- LPS-Induced Inflammation : Administration of this compound in LPS-treated mice resulted in lower levels of IL-1β, TNFα, nitrate/nitrite, and PGE2 compared to untreated controls .

- Cardiovascular Protection : In isolated rat hearts, this compound was effective in reversing angiotensin II-induced reductions in basal function, suggesting cardiovascular protective properties .

Data Summary

The following table summarizes key findings from studies on this compound:

Case Study 1: Anti-inflammatory Effects

In a controlled study involving LPS-stimulated RAW264.7 macrophages treated with this compound:

- Objective : To assess the anti-inflammatory potential of this compound.

- Results : Significant reductions in pro-inflammatory cytokine production were observed over 24 hours. The results suggest that this compound could serve as a therapeutic agent for managing inflammatory conditions.

Case Study 2: Cardiovascular Implications

A study on isolated rat hearts demonstrated that:

- Objective : Evaluate the cardioprotective effects of H₂S donors like this compound.

- Results : Treatment with this compound improved cardiac function under stress conditions induced by angiotensin II.

特性

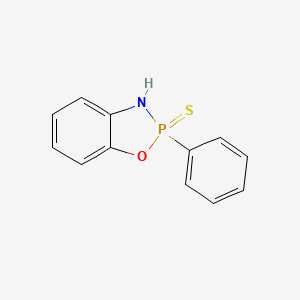

IUPAC Name |

2-phenyl-2-sulfanylidene-3H-1,3,2λ5-benzoxazaphosphole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10NOPS/c16-15(10-6-2-1-3-7-10)13-11-8-4-5-9-12(11)14-15/h1-9H,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXFLRXAQPCLTEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P2(=S)NC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10NOPS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。